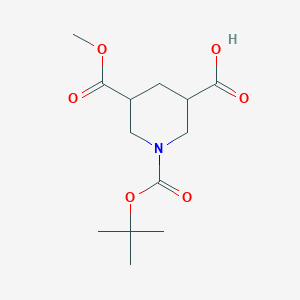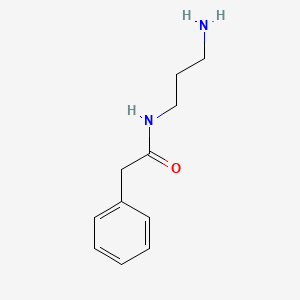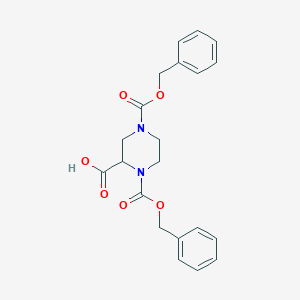
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid
Vue d'ensemble
Description
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid, also known as Boc-piperazine, is a synthetic compound that belongs to the class of carbamates. It has a linear formula of C21H22N2O6 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The InChI code for this compound is 1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3, (H,21,22) .Applications De Recherche Scientifique
Fungicidal Activity : A study by Wieczorek et al. (2014) explored the fungicidal activity of compounds related to piperazine. They found that 3-Piperazine-bis(benzoxaborole) showed higher inhibitory activity against filamentous fungi strains compared to standard antibiotics (Wieczorek et al., 2014).
Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized novel 1,4-bis[benzofuran-5-ylmethyl]piperazine derivatives and found them to be effective against bacterial strains including E. coli, S. aureus, and S. mutans. These compounds also showed potential as MRSA and VRE inhibitors (Mekky & Sanad, 2020).
AT2-Selective Angiotensin II Receptor Antagonists : Wu et al. (1993) discovered that a series of 1,4-disubstituted-piperazine-2-carboxylic acids act as AT2-selective non-peptide angiotensin II receptor antagonists, useful in pharmacology (Wu et al., 1993).
Synthesis of Piperazines : Clark and Elbaum (2007) demonstrated the synthesis of various 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids, contributing to synthetic chemistry (Clark & Elbaum, 2007).
Metal-Organic Complexes : Lin et al. (2015) investigated the assembly and properties of metal-organic complexes using bis-pyridyl-bis-amide ligands, including piperazine derivatives. Their research contributes to the understanding of metal-organic network formation (Lin et al., 2015).
Antibacterial Schiff Base Synthesis : Xu et al. (2012) synthesized a Schiff base from 1,4-bis(3-aminopropyl)piperazine, demonstrating its antibacterial activity against E. coli, S. aureus, and B. subtilis (Xu et al., 2012).
Organic Crystal Engineering : Weatherhead-Kloster et al. (2005) synthesized a 1,4-piperazine-2,5-dione and studied its hydrogen-bond association, contributing to the field of crystal engineering (Weatherhead-Kloster et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid involves the protection of the piperazine ring followed by the introduction of the carboxylic acid group. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the piperazine ring. The Cbz group can be easily removed under mild conditions to obtain the desired compound.", "Starting Materials": [ "Piperazine", "Benzyl chloroformate", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Piperazine is reacted with benzyl chloroformate in the presence of sodium hydroxide to form 1-benzylpiperazine.", "1-benzylpiperazine is then reacted with carbon dioxide in methanol to form 1-benzylpiperazine-2-carboxylic acid.", "The carboxylic acid group is then protected by reacting with benzyl chloroformate to form 1-benzylpiperazine-2-carboxylic acid benzyl ester.", "The benzyl ester is then reacted with hydrochloric acid to remove the Cbz group and obtain 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid." ] } | |
Numéro CAS |
191739-36-3 |
Formule moléculaire |
C21H21N2O6- |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/p-1 |
Clé InChI |
WXQFHIXVEGWTFS-UHFFFAOYSA-M |
SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)
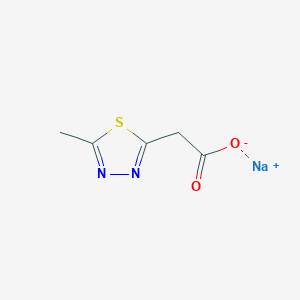
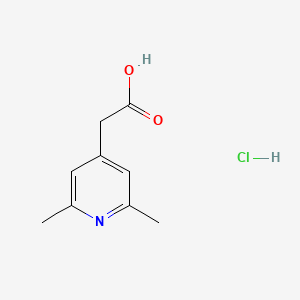
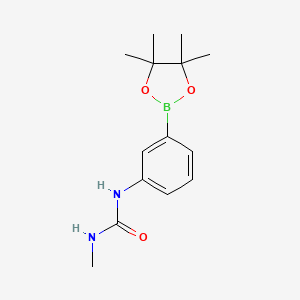
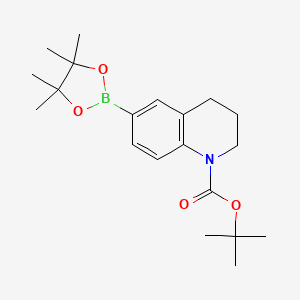
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)
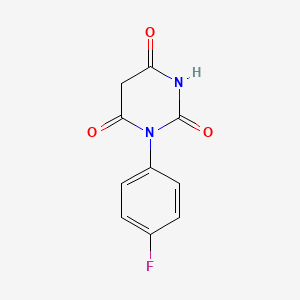
![O-[2-(3-methylphenyl)ethyl]hydroxylamine](/img/structure/B3112694.png)

